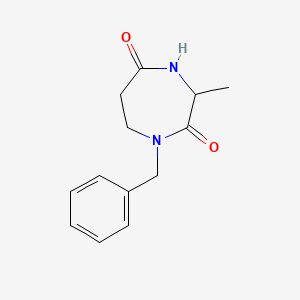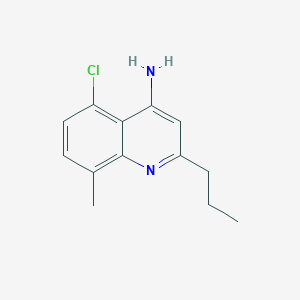
1-Benzyl-3-methyl-1,4-diazepane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-methyl-1,4-diazepane-2,5-dion ist eine chemische Verbindung mit der Summenformel C13H16N2O2. Es gehört zur Familie der Diazepane, die heterocyclische Verbindungen mit einem siebengliedrigen Ring mit zwei Stickstoffatomen sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-Benzyl-3-methyl-1,4-diazepane-2,5-dion beinhaltet typischerweise die Reaktion von Benzylamin mit Methylacetoacetat unter bestimmten Bedingungen. Die Reaktion verläuft über eine Reihe von Schritten, darunter Kondensation, Cyclisierung und Oxidation, um das gewünschte Produkt zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert werden, wobei häufig die Verwendung von Katalysatoren und kontrollierten Reaktionsbedingungen zum Einsatz kommen, um Konsistenz und Effizienz zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Benzyl-3-methyl-1,4-diazepane-2,5-dion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-methyl-1,4-diazepane-2,5-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Wird bei der Herstellung verschiedener chemischer Produkte und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Benzyl-3-methyl-1,4-diazepane-2,5-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an Enzyme oder Rezeptoren entfalten und so deren Aktivität modulieren. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext variieren .
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-methyl-1,4-diazepane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Benzyl-1,4-diazepane: Ähnliche Struktur, jedoch ohne die Methyl- und Dion-Gruppen.
1-Benzyl-5-methyl-1,4-diazepane: Ähnliche Struktur, jedoch mit einem anderen Substitutionsschema.
3,4-Dihydro-1H-benzo[e][1,4]diazepine-2,5-dion: Ähnliche Grundstruktur, jedoch mit zusätzlichen aromatischen Ringen.
Einzigartigkeit
1-Benzyl-3-methyl-1,4-diazepane-2,5-dion ist aufgrund seines spezifischen Substitutionsschemas und der Gegenwart von sowohl Benzyl- als auch Methylgruppen einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann .
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
1-benzyl-3-methyl-1,4-diazepane-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-10-13(17)15(8-7-12(16)14-10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16) |
InChI-Schlüssel |
XDCGNGBHWOOESO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(CCC(=O)N1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol](/img/structure/B11875791.png)
![1-(8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B11875792.png)
![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)

![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)







